molecular formula C10H13IO2 B14838387 3-(Tert-butoxy)-5-iodophenol

3-(Tert-butoxy)-5-iodophenol

Cat. No.: B14838387
M. Wt: 292.11 g/mol
InChI Key: SQYZBRYFCLYDSP-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-5-iodophenol is an organic compound characterized by the presence of a tert-butoxy group and an iodine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-5-iodophenol typically involves the iodination of 3-(Tert-butoxy)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the tert-butoxy group into various organic compounds efficiently . This method offers advantages in terms of scalability, safety, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-5-iodophenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deiodinated phenol derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(Tert-butoxy)-5-iodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-5-iodophenol involves its interaction with various molecular targets. The tert-butoxy group can influence the compound’s reactivity and stability, while the iodine atom can participate in halogen bonding and other interactions. These properties make it a valuable building block in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butoxy)-5-iodophenol is unique due to the combination of the tert-butoxy group and the iodine atom on the phenol ring. This combination imparts distinct chemical properties, making it useful in specific synthetic applications and research contexts.

Properties

Molecular Formula

C10H13IO2

Molecular Weight

292.11 g/mol

IUPAC Name

3-iodo-5-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13IO2/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6,12H,1-3H3

InChI Key

SQYZBRYFCLYDSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)O)I

Origin of Product

United States

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